![molecular formula C14H12ClN5O2S B2432709 1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1396844-34-0](/img/structure/B2432709.png)
1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C14H12ClN5O2S and its molecular weight is 349.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Microwave-Assisted Synthesis :
- A variety of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, were synthesized using microwave and conventional methods. These compounds, derived from substituted-1',3'-benzothiazol-2'-yl, showed antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans (Mistry & Desai, 2006).
Synthesis of Triazole-4-carboxylic Acid Derivatives :
- Derivatives of 1H-1,2,3-triazole-4-carboxylic acid were synthesized using 2-azido-1,3,4-thiadiazoles and ethyl acetoacetate. This synthesis route highlights the versatility of the azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate structure in forming other valuable chemical compounds (Pokhodylo et al., 2018).
Click Chemistry for Heterocyclic Synthesis :
- Novel thiazole-triazole heterocycles were synthesized via the click reaction, demonstrating the utility of the compound in forming structurally complex and potentially bioactive molecules (Sudhakar et al., 2016).
Antimicrobial Applications
Antimicrobial Evaluation of Benzothiazole Derivatives :
- A series of novel thiazolidin-4-ones and azetidin-2-ones derived from benzothiazole were synthesized and demonstrated moderate to good antimicrobial activity against various bacterial and fungal strains. This study indicates the potential pharmaceutical applications of these compounds (Gilani et al., 2016).
Antimicrobial Properties of Benzimidazole Derivatives :
- Novel azetidin-2-ones derived from benzimidazole showed antimicrobial activity, highlighting another therapeutic potential of the compound (Ansari & Lal, 2009).
Thiazolyl-Pyrazolyl-Triazole Derivatives :
- Synthesized thiazolyl-pyrazolyl-1,2,3-triazole derivatives showed promising antifungal activity, indicating the potential of these compounds in antifungal drug development (Nalawade et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The exact mode of action would depend on the specific targets and the biochemical environment.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The exact pathways would depend on the specific targets and the mode of action of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets and the mode of action of the compound.
properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-19-7-10(17-18-19)13(21)22-8-5-20(6-8)14-16-12-9(15)3-2-4-11(12)23-14/h2-4,7-8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQFIEBUMWJGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate |
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